5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one
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Overview
Description
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one is a heterocyclic compound that features a fused triazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazolo-pyrazine compounds .
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Catalysis: The compound’s unique structure makes it a candidate for use as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine:
Uniqueness
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C5H6N4O |
---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C5H6N4O/c10-5-4-7-3-8-9(4)2-1-6-5/h3H,1-2H2,(H,6,10) |
InChI Key |
FAOHEBSZLNIJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=N2)C(=O)N1 |
Origin of Product |
United States |
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